4,5-Dimethyl-2-hepten-3-OL
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Overview
Description
4,5-Dimethyl-2-hepten-3-ol is an organic compound with the molecular formula C9H18O It is a member of the alcohol family and features a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-hepten-3-ol can be achieved through several methods. One common approach involves the reduction or catalytic hydrogenation of methylheptenone . Another method includes the reaction of geranonitrile with alcoholic potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-hepten-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The double bond in the compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Results in halogenated compounds.
Scientific Research Applications
4,5-Dimethyl-2-hepten-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-hepten-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The double bond in the compound also plays a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hepten-3-ol: Similar structure but lacks the methyl groups at positions 4 and 5.
4,5-Dimethyl-2-heptanol: Saturated version of 4,5-Dimethyl-2-hepten-3-ol.
4,5-Dimethyl-2-hexen-3-ol: Similar structure with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a double bond and two methyl groups, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
55956-37-1 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(Z)-4,5-dimethylhept-2-en-3-ol |
InChI |
InChI=1S/C9H18O/c1-5-7(3)8(4)9(10)6-2/h6-8,10H,5H2,1-4H3/b9-6- |
InChI Key |
HYWAFUMZYFOODP-TWGQIWQCSA-N |
Isomeric SMILES |
CCC(C)C(C)/C(=C/C)/O |
Canonical SMILES |
CCC(C)C(C)C(=CC)O |
Origin of Product |
United States |
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